3-(Azetidin-1-ylsulfonyl)-4-fluorobenzoic acid
Overview
Description
3-(Azetidin-1-ylsulfonyl)-4-fluorobenzoic acid is an organic compound that features a unique combination of functional groups, including an azetidine ring, a sulfonyl group, and a fluorinated benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-1-ylsulfonyl)-4-fluorobenzoic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles to (N-Boc-azetidin-3-ylidene)acetate.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the azetidine derivative under basic conditions.
Fluorination of the Benzoic Acid: The fluorinated benzoic acid moiety can be synthesized through electrophilic aromatic substitution reactions using fluorinating agents such as Selectfluor.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to ensure high yield and purity. These methods often utilize automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-1-ylsulfonyl)-4-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The azetidine ring can be reduced to form amine derivatives.
Substitution: The fluorinated benzoic acid moiety can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
3-(Azetidin-1-ylsulfonyl)-4-fluorobenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential antiviral and antitumor agents.
Material Science: The compound is utilized in the development of functional materials, including fluorescent dyes and nanoparticles.
Chemical Synthesis: It serves as a building block in the construction of complex molecules through reactions such as Suzuki-Miyaura coupling.
Mechanism of Action
The mechanism of action of 3-(Azetidin-1-ylsulfonyl)-4-fluorobenzoic acid involves its interaction with molecular targets through its functional groups:
Azetidine Ring: The azetidine ring can interact with biological targets, potentially disrupting protein-protein interactions.
Sulfonyl Group: The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, influencing their function.
Fluorinated Benzoic Acid: The fluorinated benzoic acid moiety can enhance the compound’s binding affinity to specific targets through hydrophobic interactions.
Comparison with Similar Compounds
3-(Azetidin-1-ylsulfonyl)-4-fluorobenzoic acid can be compared with similar compounds such as:
4-(Azetidin-1-ylsulfonyl)phenylboronic acid: This compound also features an azetidine ring and a sulfonyl group but differs in its boronic acid moiety.
3-Phenoxy-1,4-diarylazetidin-2-ones: These compounds are structurally related and have shown potential as antiproliferative agents targeting tubulin.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(azetidin-1-ylsulfonyl)-4-fluorobenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO4S/c11-8-3-2-7(10(13)14)6-9(8)17(15,16)12-4-1-5-12/h2-3,6H,1,4-5H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNUPRVSIAWKLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401252115 | |
Record name | 3-(1-Azetidinylsulfonyl)-4-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401252115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926259-66-7 | |
Record name | 3-(1-Azetidinylsulfonyl)-4-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926259-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1-Azetidinylsulfonyl)-4-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401252115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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